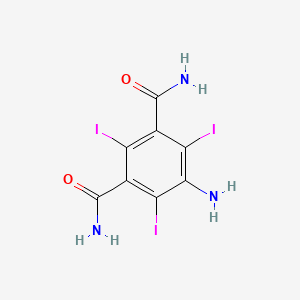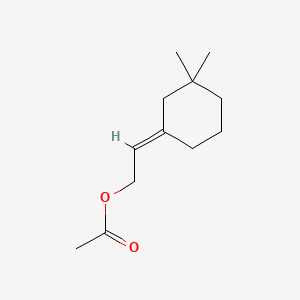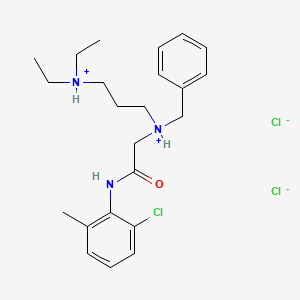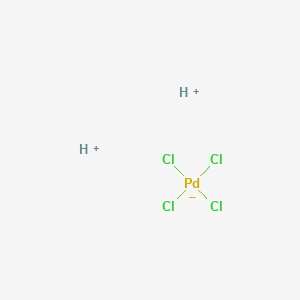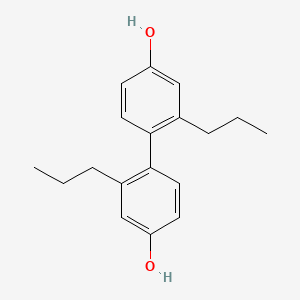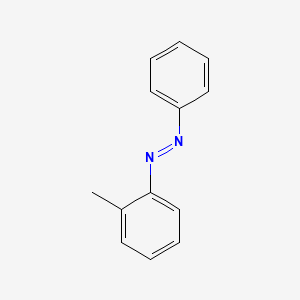
(2-Methylphenyl)phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)phenyldiazene typically involves the reaction of aniline derivatives with nitrous acid, followed by coupling with a suitable aromatic compound. One common method is the diazotization of 2-methylaniline (o-toluidine) with sodium nitrite in the presence of hydrochloric acid, followed by coupling with benzene to form the desired diazene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reagent concentrations, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methylphenyl)phenyldiazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)phenyldiazene involves its interaction with molecular targets through the diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)phenyldiazene: Similar structure with a methoxy group on the phenyl ring.
(4-Ethylphenyl)phenyldiazene: Contains an ethyl group instead of a methyl group.
(2-Fluorophenyl)phenyldiazene: Features a fluorine atom on the phenyl ring.
Uniqueness
(2-Methylphenyl)phenyldiazene is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties
Properties
CAS No. |
6676-90-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(2-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2/c1-11-7-5-6-10-13(11)15-14-12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
CFNRNHFKQPOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


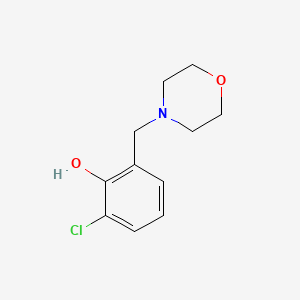
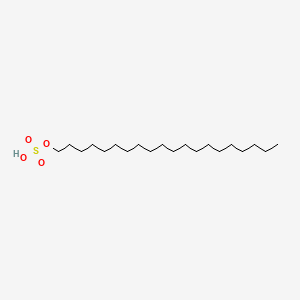

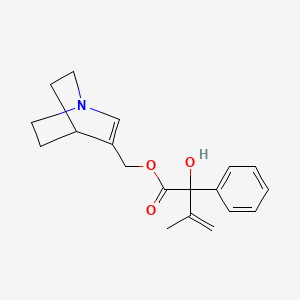
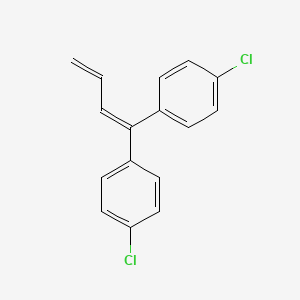
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
